molecular formula C9H9BrFN B13044016 (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine

(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine

Cat. No.: B13044016
M. Wt: 230.08 g/mol
InChI Key: GUAWUQXVJANDEW-SECBINFHSA-N
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Description

(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is an organic compound that features a bromine and fluorine-substituted phenyl group attached to a prop-2-enylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.

    Allylation: The brominated and fluorinated phenyl compound is then subjected to allylation to introduce the prop-2-enyl group.

    Amination: Finally, the allylated compound undergoes amination to form the prop-2-enylamine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine

The compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may impart specific biological activities that are of therapeutic interest.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-Bromo-2-chlorophenyl)prop-2-enylamine
  • (1R)-1-(5-Bromo-2-methylphenyl)prop-2-enylamine
  • (1R)-1-(5-Bromo-2-iodophenyl)prop-2-enylamine

Uniqueness

The uniqueness of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

GUAWUQXVJANDEW-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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